An In-depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline
An In-depth Technical Guide to N-Fmoc-5,5,5-trifluoro-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Fmoc-5,5,5-trifluoro-L-norvaline, a fluorinated amino acid derivative of significant interest in peptide chemistry and drug discovery. This document details its chemical and physical properties, provides experimental protocols for its synthesis and incorporation into peptides, and discusses its potential biological significance.
Core Properties and Specifications
N-Fmoc-5,5,5-trifluoro-L-norvaline, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid, is a synthetic amino acid derivative. The incorporation of a trifluoromethyl group offers unique properties to peptides, including increased metabolic stability and altered hydrophobicity.
Chemical and Physical Properties
Quantitative data for N-Fmoc-5,5,5-trifluoro-L-norvaline is summarized in the table below. For comparative purposes, data for its non-fluorinated counterpart, N-Fmoc-L-norvaline, is also included where available.
| Property | N-Fmoc-5,5,5-trifluoro-L-norvaline | N-Fmoc-L-norvaline (for comparison) |
| CAS Number | 144207-41-0[1] | 135112-28-6[2] |
| Molecular Formula | C₂₀H₁₈F₃NO₄[1] | C₂₀H₂₁NO₄[2] |
| Molecular Weight | 393.36 g/mol [1] | 339.39 g/mol |
| Purity | ≥95%[1] | ≥98% |
| Melting Point | Not available | 151-155 °C |
| Boiling Point | Not available | 557.9±33.0 °C (Predicted) |
| Solubility | Not available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage Conditions | 4°C or -20°C[1] | 2-8°C |
| Topological Polar Surface Area (TPSA) | 75.63 Ų | 75.6 Ų[2] |
| LogP (calculated) | 4.3208 | 3.9 |
Experimental Protocols
Synthesis of N-Fmoc-5,5,5-trifluoro-L-norvaline
The synthesis of N-Fmoc-5,5,5-trifluoro-L-norvaline can be achieved in a two-step process: first, the synthesis of the free amino acid, (S)-2-amino-5,5,5-trifluoropentanoic acid, followed by the protection of the amino group with Fmoc chloride.
Step 1: Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic Acid
A practical method for the gram-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution.[3][4][5] This method provides a reliable route to the un-protected amino acid.
Step 2: N-Fmoc Protection
A general and efficient procedure for the N-Fmoc protection of amino acids in an aqueous medium can be adapted for 5,5,5-trifluoro-L-norvaline.[6][7]
Materials:
-
(S)-2-amino-5,5,5-trifluoropentanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Water:Ethanol (3:1) mixture
-
1M Hydrochloric acid (HCl)
Procedure:
-
To a mixture of (S)-2-amino-5,5,5-trifluoropentanoic acid (1 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of a 3:1 water:ethanol solution.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the solution with 1M HCl to a pH of 4-5 at 0°C.
-
The N-Fmoc protected product will precipitate.
-
Filter the precipitate, wash with cold water, and dry to yield N-Fmoc-5,5,5-trifluoro-L-norvaline.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-5,5,5-trifluoro-L-norvaline is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS). The following is a general protocol for a single coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
20% piperidine in dimethylformamide (DMF)
-
N-Fmoc-5,5,5-trifluoro-L-norvaline
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
DMF
Procedure:
-
Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for 10-15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve N-Fmoc-5,5,5-trifluoro-L-norvaline (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU) in DMF. Add a base such as DIPEA to activate the carboxylic acid group.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours to allow for complete coupling.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
The cycle of deprotection, washing, and coupling is repeated with the subsequent amino acids in the desired peptide sequence.
Biological and Chemical Significance
The introduction of fluorinated amino acids into peptides is a recognized strategy in medicinal chemistry to enhance their therapeutic properties.[8]
Effects of Trifluoromethylation
The trifluoromethyl group in N-Fmoc-5,5,5-trifluoro-L-norvaline can confer several advantageous properties to peptides:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block enzymatic degradation at or near the site of incorporation, increasing the peptide's half-life in vivo.
-
Enhanced Hydrophobicity: The trifluoromethyl group increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and binding interactions with biological targets.
-
Altered Bioactivity: Changes in conformation and electronic properties due to the trifluoromethyl group can lead to modified, and potentially enhanced, biological activity of the peptide.
Potential Biological Roles based on L-Norvaline
The non-fluorinated parent amino acid, L-norvaline, is known to exhibit biological activity, primarily as an inhibitor of the enzyme arginase. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to increased production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.
Due to its role as an arginase inhibitor, L-norvaline has been investigated for its potential therapeutic effects, including:
-
Neuroprotection: In models of Alzheimer's disease, L-norvaline has been shown to reduce β-amyloid plaques and neuroinflammation.
-
Cardiovascular Effects: By promoting NO production, it may have benefits in conditions associated with endothelial dysfunction.
It is plausible that peptides incorporating 5,5,5-trifluoro-L-norvaline could retain or have modified activity related to the arginase pathway, while also benefiting from the enhanced stability and altered pharmacokinetic profile conferred by the trifluoromethyl group.
Visualizations
Synthesis and Deprotection Workflow
Caption: Workflow for the synthesis of N-Fmoc-5,5,5-trifluoro-L-norvaline.
Solid-Phase Peptide Synthesis Cycle
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Potential Biological Action Pathway
Caption: Potential mechanism of action via arginase inhibition by L-norvaline.
References
- 1. chemscene.com [chemscene.com]
- 2. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
